![molecular formula C16H27N3O B5628150 (3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5628150.png)
(3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
- Synthesis of Related Pyrrolidine Derivatives: The synthesis of N-(pyrrol-2-yl)amines, including compounds with tert-butyl groups, involves a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This process includes solvent-free condensation and reduction steps, leading to compounds with reduced symmetry and significant changes in molecular conformations compared to their precursors (Macías et al., 2018).
Molecular Structure Analysis
- X-ray Structural Studies: The crystal structures of reduced pyrrolidine compounds show significant conformational changes with the loss of planarity observed in non-reduced compounds, highlighting the impact of synthesis methods on molecular structure (Macías et al., 2018).
Chemical Reactions and Properties
- Palladium-Catalyzed Reactions: Propargyl carbonates, isocyanides, and alcohols undergo palladium-catalyzed reactions in the presence of tert-butylamine, yielding polysubstituted aminopyrroles. This reaction showcases the versatility of pyrrolidine derivatives in synthesizing complex structures (Qiu et al., 2017).
Physical Properties Analysis
- Stability and Solubility: Poly(pyridine–imide)s with tert-butyl substituents, derived from pyrrolidine units, exhibit good solubility in polar solvents and excellent thermal stability, demonstrating the influence of tert-butyl groups on the physical properties of pyrrolidine derivatives (Lu et al., 2014).
Chemical Properties Analysis
- Reactivity with Singlet Oxygen: The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen highlights the reactivity of substituted pyrroles towards singlet oxygen, leading to the formation of 5-substituted pyrroles (Wasserman et al., 2004).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-5-6-12-9-18(11-14(12)17)15(20)13-7-8-19(10-13)16(2,3)4/h7-8,10,12,14H,5-6,9,11,17H2,1-4H3/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUZKNZUZNNTIN-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CN(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CN(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone |
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